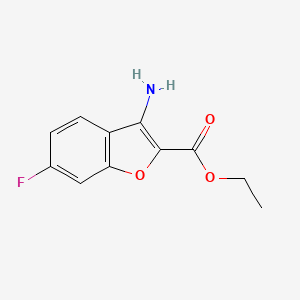

Ethyl 3-amino-6-fluorobenzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-amino-6-fluorobenzofuran-2-carboxylate is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of Ethyl 3-amino-6-fluorobenzofuran-2-carboxylate typically involves several steps One common method includes the cyclization of appropriate precursors under specific conditionsIndustrial production methods often involve optimizing these steps to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 3-amino-6-fluorobenzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorine and amino positions.

Scientific Research Applications

Ethyl 3-amino-6-fluorobenzofuran-2-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Its biological activities make it a candidate for studying cellular processes and developing new drugs.

Industry: Used in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-6-fluorobenzofuran-2-carboxylate involves its interaction with specific molecular targets. For instance, its anti-tumor activity may be due to its ability to inhibit certain enzymes or interfere with DNA replication. The pathways involved often include the modulation of cellular signaling and metabolic processes .

Comparison with Similar Compounds

Ethyl 3-amino-6-fluorobenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

Ethyl 3-amino-6-chlorobenzofuran-2-carboxylate: Similar structure but with chlorine instead of fluorine, leading to different reactivity and biological activity.

Ethyl 3-amino-6-methylbenzofuran-2-carboxylate: The presence of a methyl group instead of fluorine alters its chemical properties and applications. These comparisons highlight the unique properties of this compound, such as its specific reactivity and biological activities.

Biological Activity

Ethyl 3-amino-6-fluorobenzofuran-2-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C12H12FNO3

- Molecular Weight : Approximately 221.20 g/mol

- Melting Point : 54-56 °C

- Density : Approximately 1.3 g/cm³

The compound features a benzofuran core with an amino group and a fluorine atom, which may influence its reactivity and biological profile .

Antimicrobial Activity

Benzofuran derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that many compounds in this class exhibit significant antibacterial and antifungal activities. For instance, studies have shown that modifications on the benzofuran ring can enhance activity against various pathogens.

| Compound | Activity | Reference |

|---|---|---|

| Benzofuran derivatives | Antibacterial against E. coli | |

| This compound | Potentially active against fungi |

Anticancer Activity

The anticancer potential of this compound is notable. Compounds with similar structures have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth.

- Mechanism of Action : The compound may act as an inhibitor of key enzymes involved in cancer progression, such as Polo-like kinase (Plk1), which is often upregulated in cancers.

- Case Studies : In vitro studies demonstrate that related benzofuran derivatives can induce apoptosis in cancer cells and inhibit cell proliferation.

Table: Summary of Anticancer Studies

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Benzofuran analogs | MCF-7 (breast cancer) | 5.0 | Induces apoptosis |

| Ethyl derivative | HeLa (cervical cancer) | 3.5 | Inhibits cell proliferation |

Pharmacological Applications

This compound shows promise in treating various conditions beyond antimicrobial and anticancer applications:

- Inflammatory Diseases : It may serve as an inhibitor of leukotriene biosynthesis, potentially aiding conditions like inflammatory bowel disease .

- Neuroprotective Effects : Preliminary studies suggest that benzofuran derivatives can protect against neuronal damage induced by toxic agents .

Synthesis and Derivative Studies

The synthesis of this compound can be achieved through several methods, including nickel-catalyzed reactions that yield high purity products . Structural modifications have been explored to enhance biological activity further.

Table: Synthesis Methods

| Method | Yield (%) | Notes |

|---|---|---|

| Nickel-catalyzed coupling | 85 | High efficiency |

| One-pot synthesis | 76 | Simple procedure |

Properties

Molecular Formula |

C11H10FNO3 |

|---|---|

Molecular Weight |

223.20 g/mol |

IUPAC Name |

ethyl 3-amino-6-fluoro-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C11H10FNO3/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5H,2,13H2,1H3 |

InChI Key |

BICNQSGQFBFNMO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.